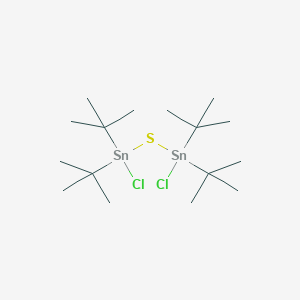
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane is a unique organotin compound characterized by its bulky tert-butyl groups and dichlorodistannathiane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane typically involves the reaction of tert-butyl chloride with a suitable tin precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran and toluene, and the reaction temperature is usually maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorodistannathiane core can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as triethylamine at ambient temperature.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced tin species.
Substitution: Formation of substituted organotin compounds.
科学的研究の応用
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex organotin compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin-based biochemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of tin-based drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane involves its interaction with various molecular targets. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity. The dichlorodistannathiane core can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The pathways involved include coordination with metal centers and participation in redox reactions.
類似化合物との比較
Similar Compounds
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Another organotin compound with similar steric properties but different reactivity.
tert-Butyl 3-aminopropanoate: A compound with tert-butyl groups but different functional groups and applications.
Uniqueness
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane is unique due to its dichlorodistannathiane core, which imparts distinct chemical properties and reactivity. The presence of bulky tert-butyl groups further enhances its steric hindrance, making it a valuable reagent in selective organic synthesis and advanced material production.
特性
CAS番号 |
392730-61-9 |
|---|---|
分子式 |
C16H36Cl2SSn2 |
分子量 |
568.8 g/mol |
IUPAC名 |
ditert-butyl-chloro-[ditert-butyl(chloro)stannyl]sulfanylstannane |
InChI |
InChI=1S/4C4H9.2ClH.S.2Sn/c4*1-4(2)3;;;;;/h4*1-3H3;2*1H;;;/q;;;;;;;2*+1/p-2 |
InChIキー |
NUHQLYOHXUVHEQ-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)[Sn](C(C)(C)C)(S[Sn](C(C)(C)C)(C(C)(C)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


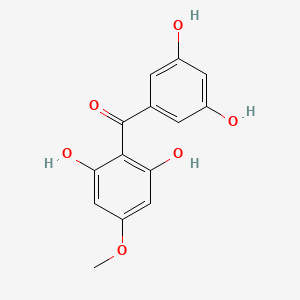
![2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine](/img/structure/B14242506.png)
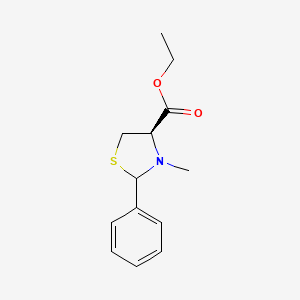
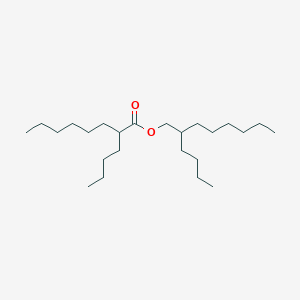

![Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-](/img/structure/B14242528.png)
![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)
![Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester](/img/structure/B14242537.png)



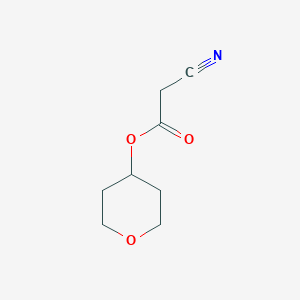

![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
